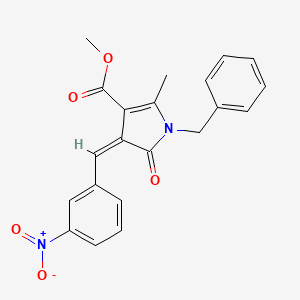![molecular formula C22H22N2O4S B3898955 3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate](/img/structure/B3898955.png)
3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate
描述
3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate, also known as AQPS, is a fluorescent probe that is widely used in biochemical and physiological research. This molecule is a member of the styrylquinoline family of dyes, which have been extensively studied for their ability to bind to biological membranes and proteins. AQPS is a water-soluble, cationic dye that has a high affinity for lipid bilayers and other hydrophobic environments.
作用机制
The mechanism of action of 3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate is based on its ability to bind to biological membranes and other hydrophobic environments. This molecule has a high affinity for lipid bilayers, which allows it to selectively label membranes and other hydrophobic structures. This compound is also able to bind to proteins and other biomolecules, which can affect their function and localization within cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it useful for scientific research. This molecule is able to selectively label biological membranes and other hydrophobic structures, which allows researchers to study their structure and function in detail. This compound can also be used to label proteins and other biomolecules for imaging and tracking studies. Additionally, this molecule has been shown to have minimal toxicity in vitro and in vivo, which makes it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of 3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate is its high affinity for biological membranes and other hydrophobic environments. This allows researchers to selectively label and study these structures with high specificity and sensitivity. Additionally, this compound has minimal toxicity in vitro and in vivo, which makes it a safe and reliable tool for scientific research.
One limitation of this compound is its relatively low photostability, which can limit its usefulness for long-term imaging studies. Additionally, this molecule has a relatively low quantum yield, which can make it difficult to detect in low-concentration samples.
未来方向
There are several future directions for research involving 3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate. One area of interest is the development of new fluorescent probes that have improved photostability and quantum yield. Additionally, researchers are exploring the use of this compound and other styrylquinoline dyes for the development of new diagnostic and therapeutic tools for various diseases. Finally, there is ongoing research into the mechanisms of action of this compound and other fluorescent probes, which will help to further our understanding of biological membranes and other hydrophobic structures.
科学研究应用
3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate has a wide range of applications in scientific research, particularly in the fields of biochemistry, cell biology, and neuroscience. This molecule is commonly used as a fluorescent probe to study the structure and function of biological membranes, including lipid bilayers and cellular organelles. This compound can also be used to label proteins and other biomolecules for imaging and tracking studies.
属性
IUPAC Name |
3-[4-[(E)-2-(N-acetylanilino)ethenyl]quinolin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-18(25)24(20-8-3-2-4-9-20)16-13-19-12-15-23(14-7-17-29(26,27)28)22-11-6-5-10-21(19)22/h2-6,8-13,15-16H,7,14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETDAIDLWHQXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=CC1=CC=[N+](C2=CC=CC=C12)CCCS(=O)(=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(/C=C/C1=CC=[N+](C2=CC=CC=C12)CCCS(=O)(=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898872.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3898892.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898895.png)

![3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898913.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3898922.png)
![3-benzyl-5,5-diethyl-2-[(2-hydroxyethyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3898939.png)

![2-[(3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3898946.png)
![N-[(benzyloxy)carbonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide](/img/structure/B3898959.png)
![2-mercapto-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidin-4(7H)-one](/img/structure/B3898960.png)

![2-methyl-5-{[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyrazine](/img/structure/B3898976.png)